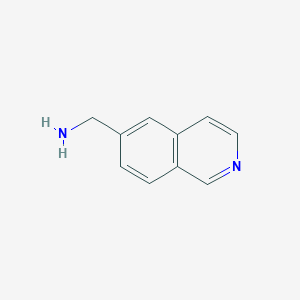

Isoquinolin-6-ylmethanamine

Description

Isoquinolin-6-ylmethanamine (IUPAC name: 1-(quinolin-6-yl)methanamine) is a heterocyclic organic compound featuring an isoquinoline backbone substituted with an aminomethyl group at the 6-position. Its molecular formula is C₁₀H₁₀N₂, and the SMILES notation is NCC₁=CC₂=CC=CN=C₂C=C₁ . This compound is widely utilized as a pharmaceutical intermediate, particularly in synthesizing active pharmaceutical ingredients (APIs), agrochemicals, and dyes . Its hydrochloride salt (CAS 1396762-19-8) is commonly employed to enhance solubility and stability in drug formulations, with global suppliers including Frontier Scientific and Apollo Scientific .

Key applications span:

Properties

IUPAC Name |

isoquinolin-6-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCMAPPCHCJCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657090 | |

| Record name | 1-(Isoquinolin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-94-9 | |

| Record name | 6-Isoquinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Isoquinolin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isoquinolin-6-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinolin-6-ylmethanamine can be synthesized through several methods One common method involves the Pomeranz-Fritsch reaction, which is a condensation reaction between benzaldehyde and aminoacetaldehyde

Another method involves the Bischler-Napieralski reaction, where a β-arylethylamine undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoquinoline ring. Subsequent functionalization introduces the methanamine group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-6-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinolin-6-carboxaldehyde or isoquinolin-6-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield isoquinolin-6-ylmethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amine group can undergo substitution reactions with electrophiles to form derivatives such as isoquinolin-6-ylmethyl chloride or isoquinolin-6-ylmethyl bromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

- Isoquinolin-6-carboxaldehyde

- Isoquinolin-6-carboxylic acid

- Isoquinolin-6-ylmethanol

- Isoquinolin-6-ylmethyl chloride

- Isoquinolin-6-ylmethyl bromide

Scientific Research Applications

Biological Applications

Isoquinolin-6-ylmethanamine has shown promise in various biological applications, particularly in medicinal chemistry. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Key Biological Activities:

- Antimicrobial Properties: Research indicates that isoquinoline derivatives exhibit significant antimicrobial activity. This compound may inhibit enzymes involved in microbial growth, thus displaying potential as an antimicrobial agent.

- Anticancer Potential: Preliminary studies suggest that this compound may have anticancer properties, warranting further investigation into its mechanisms of action against cancer cells .

- Pharmaceutical Intermediate: The compound is being explored as an intermediate in the synthesis of pharmaceuticals due to its unique reactivity and ability to form various derivatives.

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial applications:

Industrial Uses:

- Dyes and Pigments Production: The compound serves as a precursor for synthesizing dyes and pigments, leveraging its heterocyclic structure for color properties.

- Chemical Synthesis: It is employed as a building block for synthesizing complex organic molecules and other heterocyclic compounds.

Mechanism of Action

Isoquinolin-6-ylmethanamine can be compared with other similar compounds, such as:

Isoquinoline: The parent compound, which lacks the methanamine group.

Quinoline: A similar heterocyclic compound with a nitrogen atom at the second position of the ring.

Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness: this compound is unique due to the presence of the methanamine group at the sixth position, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.

Comparison with Similar Compounds

Structural and Functional Differences

*Similarity scores (0–1 scale) derived from molecular fingerprint comparisons .

Key Observations

Backbone Heterocycles: this compound and 6-Aminoisoquinoline share the isoquinoline core but differ in substituents (aminomethyl vs. amine). The aminomethyl group enhances steric bulk, impacting receptor binding in pharmaceuticals . Quinoxalin-6-amine replaces the isoquinoline with a quinoxaline ring, reducing aromatic π-system complexity and altering electronic properties .

Substituent Effects: The methoxy group in 6-Methoxy-1,2,3,4-tetrahydroisoquinoline increases lipophilicity, favoring blood-brain barrier penetration for CNS applications . Positional isomerism (e.g., 3- vs. 6-substitution in isoquinoline derivatives) significantly alters biological activity. Isoquinolin-3-ylmethanamine HCl shows lower similarity (0.66) due to distinct pharmacophore interactions .

Salt Forms: The hydrochloride salt of this compound improves aqueous solubility (critical for drug formulation) compared to the free base .

Pharmaceutical Relevance

- This compound is a key intermediate in dopamine receptor modulators, with preclinical studies highlighting its role in Parkinson’s disease therapeutics .

- Quinoxalin-6-amine exhibits antimicrobial activity but is less explored in drug development due to metabolic instability .

Agrochemical Performance

- Derivatives of this compound demonstrate fungicidal activity against Fusarium species, outperforming tetrahydroisoquinoline analogs in field trials .

Analytical Utility

- 6-Aminoisoquinoline (CAS 40834-42-2) serves as a chromatographic reference standard, leveraging its stability for impurity profiling in APIs .

Biological Activity

Isoquinolin-6-ylmethanamine is a compound belonging to the isoquinoline family, characterized by its bicyclic structure and the presence of a methanamine group at the 6-position. This unique molecular architecture contributes to its diverse biological activities, making it a subject of significant interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₀H₁₁N₂

- Molecular Weight : Approximately 158.20 g/mol

- Structure : The compound features an isoquinoline ring fused with a methanamine group, which enhances its reactivity and interaction with biological targets.

Biological Activities

This compound has been investigated for various biological activities, primarily due to its structural similarities with other pharmacologically active compounds. Key areas of research include:

- Antimicrobial Properties : Studies indicate that isoquinoline derivatives exhibit significant effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Research has shown that isoquinoline derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer .

- Anti-inflammatory Effects : this compound has been noted for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation, leading to antimicrobial and anticancer effects.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that isoquinoline derivatives showed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity .

- Another investigation revealed that related compounds could induce apoptosis in prostate cancer cells through mechanisms involving cell cycle arrest and activation of pro-apoptotic genes .

-

Antimicrobial Efficacy :

- Research highlighted the effectiveness of isoquinoline derivatives against strains such as Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Isoquinolin-7-ylmethanamine | C₁₀H₁₁N₂ | Exhibits different biological activity profiles |

| Berberine | C₁₄H₁₅NO₄ | Known for strong antimicrobial properties |

| Papaverine | C₂₁H₂₃N | Used as a vasodilator; distinct pharmacological effects |

Q & A

Q. Table 1: Example Synthetic Route Parameters

| Parameter | Value/Approach |

|---|---|

| Template Set | Pistachio/Bkms_metabolic/Reaxys |

| Precursor Scoring Model | Template_relevance heuristic |

| Characterization | NMR (¹H/¹³C), HRMS, X-ray diffraction |

Advanced: How can researchers resolve contradictions in NMR data during structural elucidation of this compound derivatives?

Answer:

Contradictions often arise from tautomerism, solvent effects, or impurities. A methodological approach includes:

Multi-technique validation : Combine 2D NMR (COSY, HSQC) with computational modeling (DFT calculations) to confirm peak assignments .

Solvent standardization : Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl3) to minimize shift variability.

Impurity profiling : Conduct LC-MS to identify byproducts affecting spectral clarity.

Collaborative analysis : Cross-check data with crystallography results (e.g., Cambridge Structural Database entries) .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

Core techniques include:

- ¹H/¹³C NMR : For functional group identification and regiochemical confirmation.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₀H₁₀N₂, exact mass: 158.20 g/mol) .

- HPLC-PDA : For purity assessment (>95% by area normalization).

- FT-IR : To detect amine stretching vibrations (N-H ~3300 cm⁻¹) .

Advanced: How should researchers design dose-response experiments to evaluate this compound’s bioactivity while minimizing false positives?

Answer:

Dose range selection : Use logarithmic dilution series (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values.

Controls : Include positive (e.g., known agonists) and negative (vehicle-only) controls in triplicate.

Assay validation : Pre-test compound stability under assay conditions (e.g., pH 7.4, 37°C) via UV-Vis spectroscopy.

Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p<0.05) and report confidence intervals .

Basic: What frameworks guide the formulation of research questions for studying this compound’s pharmacological potential?

Answer:

Use structured frameworks to ensure clarity and feasibility:

- PICO : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control compounds), Outcomes (inhibition %).

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Example: "Does this compound inhibit CYP3A4 more potently than reference inhibitors at 10 µM?"

Advanced: How can researchers reconcile conflicting reports on the compound’s mechanism of action across studies?

Answer:

Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values, assay conditions) and adjust for variables like buffer composition or cell line differences.

Mechanistic probes : Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways.

Kinetic studies : Compare kcat/Km ratios under standardized conditions to isolate enzymatic interactions .

Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?

Answer:

Follow guidelines from authoritative journals (e.g., Medicinal Chemistry Research):

- Detailed protocols : Specify reaction times, temperatures, and purification methods (e.g., column chromatography gradients).

- Compound characterization : Report melting points, optical rotation, and spectral data in supplementary materials.

- Ethical compliance : Disclose safety protocols (e.g., fume hood use) and compound handling certifications .

Advanced: What computational tools are effective for predicting this compound’s ADMET properties?

Answer:

Leverage in silico platforms:

SwissADME : Predict bioavailability, logP, and drug-likeness.

AutoDock Vina : Model binding affinities to target proteins (e.g., kinases).

Validation : Cross-check predictions with experimental Caco-2 permeability or microsomal stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.